molecular formula C24H24FN7O B2702042 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 923512-80-5

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No. B2702042
CAS RN: 923512-80-5
M. Wt: 445.502
InChI Key: XXFRWGXICBJEBK-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule. It has a molecular formula of C23H22FN7O3 and an average mass of 463.464 Da .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula and the types of bonds present. The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system containing nitrogen atoms . Further analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be partially inferred from its structure and the types of functional groups it contains. For instance, the presence of a fluorophenyl group suggests the compound may have certain lipophilic properties. More specific properties such as melting point, solubility, etc., are not available in the search results .

Scientific Research Applications

Antagonist Activity in Serotonergic Systems

A study explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. Among the synthesized compounds, one demonstrated potent 5-HT2 antagonist activity, surpassing that of ritanserin, without showing alpha 1 antagonist activity in vivo. This suggests potential applications in modulating serotonergic systems for therapeutic purposes (Watanabe et al., 1992).

Potential Antihypertensive Agents

Research on 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties highlighted their synthesis and evaluation as antihypertensive agents. Some compounds showed promising activity, suggesting a potential application in the development of antihypertensive drugs (Bayomi et al., 1999).

Antimicrobial Activities

Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities, showing good to moderate effectiveness against test microorganisms. This indicates a role in antimicrobial therapy development (Bektaş et al., 2007).

Antipsychotic Agents

Chemoenzymatic synthesis studies of compounds with potential antipsychotic effects revealed a straightforward synthesis process and potential for use as antipsychotic agents, based on their structural properties (Gil et al., 1997).

Non-Opiate Antinociceptive Agents

Research into 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives discovered significant analgesic activity without opioid involvement, suggesting applications in pain management (Viaud et al., 1995).

Fluoroquinolone-Azole-Piperazine Hybrids

The creation of fluoroquinolone-azole-piperazine hybrids demonstrated excellent DNA gyrase inhibition, pointing to potential uses in addressing bacterial resistance (Mermer et al., 2019).

Probes for Antibiotic Resistance

Novel 8-fluoro Norfloxacin derivatives were synthesized and evaluated for their effectiveness against antibiotic-resistant strains, providing insights into the development of treatments for resistant bacterial infections (Sunduru et al., 2011).

Future Directions

Given the potential biological activity of similar compounds , future research could explore the therapeutic potential of this compound, particularly its potential role in cancer treatment. Further studies could also aim to elucidate its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O/c1-2-20(17-6-4-3-5-7-17)24(33)31-14-12-30(13-15-31)22-21-23(27-16-26-22)32(29-28-21)19-10-8-18(25)9-11-19/h3-11,16,20H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFRWGXICBJEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

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